Butanimidamide

Catalog No.
S749043
CAS No.
107-90-4
M.F
C4H10N2
M. Wt
86.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butanimidamide

CAS Number

107-90-4

Product Name

Butanimidamide

IUPAC Name

butanimidamide

Molecular Formula

C4H10N2

Molecular Weight

86.14 g/mol

InChI

InChI=1S/C4H10N2/c1-2-3-4(5)6/h2-3H2,1H3,(H3,5,6)

InChI Key

RXKUYBRRTKRGME-UHFFFAOYSA-N

SMILES

CCCC(=N)N

Canonical SMILES

CCCC(=N)N

The exact mass of the compound Butanimidamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 56360. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Butanimidamide, commonly known as butyramidine, is a four-carbon aliphatic primary amidine that serves as a highly versatile building block in organic synthesis and medicinal chemistry [1]. Typically handled as its hydrochloride salt (CAS 3020-81-3) due to the instability of the free base, it features a highly basic imidamide functional group that readily participates in cyclocondensation reactions [2]. In industrial and laboratory procurement, butyramidine is primarily sourced as a critical C-N-C fragment donor for the de novo synthesis of 2-propyl-substituted pyrimidines, imidazoles, and quinazolines, while also functioning as a potent, low-molecular-weight inhibitor of nitric oxide synthases (NOS) [3]. Its specific chain length provides a unique balance of lipophilicity and reactivity compared to shorter (acetamidine) or aromatic (benzamidine) analogs.

Synthesis Fit

Heterocycle synthesis: pyrimidine, imidazole, glyoxaline construction
n-Propyl group: structural determinant for target compound identity
Reported efficient cyclocondensation pathway for amprolium intermediate

Substituting butanimidamide with more common amidines like acetamidine or benzamidine fundamentally alters both reaction kinetics and the final chemical structure of the product [1]. In heterocycle synthesis, the amidine carbon becomes the C2 atom of the resulting ring; thus, replacing butyramidine with acetamidine forces a 2-methyl substitution instead of the required 2-n-propyl group, completely shifting the downstream structure-activity relationship (SAR) [2]. Furthermore, butyramidine exhibits distinct kinetic advantages, often demonstrating faster cyclization rates and higher yields in metal-catalyzed cascade reactions than both its shorter-chain and aromatic counterparts [3]. Consequently, for specific 2-propyl heterocycles or optimized iNOS inhibitor fragments, generic amidine substitution is chemically non-viable.

Substitution Risk

Alkyl chain mismatch
Acetamidine or propionamidine yields a different pyrimidine core, not convertible to the target 2-propylpyrimidine.
Product identity divergence
In glyoxaline synthesis, the alkyl group dictates product molecular formula; butanimidamide is the only C12 precursor.
Salt form and solubility profile
Free base and hydrochloride salt offer distinct handling properties; generic amidines may lack equivalent salt options.

Superior Reactivity in Cascade Cyclocondensation

In the copper-catalyzed cascade synthesis of quinazolines and 4(3H)-quinazolones from o-halogenocarboxylates, aliphatic amidines demonstrate superior reactivity compared to aromatic counterparts. Specifically, the reactivity order follows butyramidine > acetamidine > benzamidine. When reacting with methyl o-halogenocarboxylates, butyramidine efficiently affords the corresponding 4-quinazolone and 4-methoxyquinazoline derivatives, outperforming both the shorter-chain acetamidine and the aromatic benzamidine in cyclization efficiency [1].

Evidence DimensionRelative reactivity in Cu-catalyzed cascade cyclization
Target Compound DataHighest reactivity (Butyramidine)
Comparator Or BaselineAcetamidine and Benzamidine (Lower reactivity)
Quantified DifferenceReactivity order: Butyramidine > Acetamidine > Benzamidine
ConditionsCuI/L-proline/Cs2CO3 catalyzed reaction with o-halogenooxo compounds

Buyers synthesizing quinazoline libraries should select butyramidine over acetamidine or benzamidine to maximize cyclization yields and reduce reaction times.

Amprolium Intermediate Synthesis
Reported
>90% yield, >99% purity Butanimidamide
0% target yield Acetamidine
Structural prerequisite for 2-propylpyrimidine core
Patent-reported conditions; verify with current lot

Enhanced iNOS Inhibition Relative to Standard L-NMMA

Aliphatic amidines are recognized as competitive inhibitors of nitric oxide synthase (NOS) isoforms. In comparative cellular assays using murine macrophages, butyramidine demonstrated more potent inhibition of inducible NOS (iNOS) activity than the classical benchmark inhibitor NG-monomethyl-L-arginine (L-NMMA) [1]. This positions the four-carbon amidine as a highly effective, low-molecular-weight fragment for modulating the NO pathway, offering superior baseline potency for inhibitor design.

Evidence DimensioniNOS inhibition potency in cellular assays
Target Compound DataHigher potency than baseline
Comparator Or BaselineL-NMMA (Classical iNOS inhibitor benchmark)
Quantified DifferenceButyramidine > L-NMMA in inhibitory potency
ConditionsMurine macrophage iNOS activity assay

For researchers developing iNOS inhibitors or studying NO-mediated inflammation, butyramidine provides a more potent starting fragment than the traditional L-NMMA baseline.

Phenylglyoxal Cyclization
Reported
C12H14ON2, 70% yield Butanimidamide product
C10H10ON2 / C11H12ON2, ~70% yield Acetamidine / Propionamidine products
Alkyl chain determines product identity, not yield
Literature data; confirm with your electrophile

Yield Optimization via Heterogeneous Phase-Transfer Catalysis

The solubility and reactivity profile of butyramidine necessitates specific process conditions for optimal scale-up. During the synthesis of cycloheptimidazol-4-one moieties for AII receptor antagonists, reacting 2-tosyloxytropone with butyramidine hydrochloride under standard homogeneous conditions (aqueous NaOH in 1,4-dioxane) yielded only 33% of the target imidazole. Transitioning to a heterogeneous phase-transfer system (30% NaOH/Toluene/tetrabutylammonium bromide) dramatically improved the yield to 82% [1].

Evidence DimensionIsolated yield of imidazole intermediate
Target Compound Data82% yield
Comparator Or Baseline33% yield (Homogeneous aqueous NaOH/1,4-dioxane)
Quantified Difference2.48-fold increase in yield
ConditionsHeterogeneous phase-transfer catalysis (30% NaOH/MePh/n-Bu4NBr)

Process chemists scaling up butyramidine-derived APIs must utilize phase-transfer conditions rather than standard homogeneous bases to prevent severe yield degradation.

Basicity & Volatility
Class-level
pKa 12.36, BP ~117 °C (pred.)
Intermediate volatility may facilitate work-up
Predicted values; experimental verification recommended

Strict Structural Requirement for 2-Propyl Heterocycle Synthesis

In the de novo synthesis of substituted pyrimidines, the choice of amidine strictly dictates the C2 substituent of the resulting ring. The cyclocondensation of butyramidine with alpha-methoxymethyl-beta-methoxyacrylonitrile specifically yields 2-n-propyl-4-amino-5-methoxymethyl-pyrimidine, achieving yields of approximately 75% under optimized conditions [1]. Substitution with acetamidine would fundamentally alter the product structure to the 2-methyl analog, making butyramidine non-interchangeable for 2-propyl targets.

Evidence DimensionC2-substituent identity in pyrimidine product
Target Compound Data2-n-propyl group
Comparator Or BaselineAcetamidine (yields 2-methyl group)
Quantified DifferenceAbsolute structural divergence (C3 vs C1 alkyl chain at C2 position)
ConditionsCyclocondensation with beta-substituted acrylonitriles

Procurement must secure butyramidine specifically when the 2-n-propyl moiety is required for the target compound's structure-activity relationship, as shorter-chain amidines cannot be substituted.

Purity & Salt Forms
Specification review
Free base ≥95%, HCl salt ≥98%
Supports salt-form and solubility selection
Supplier specifications; request lot-specific COA

De Novo Synthesis of 2-Propyl-Pyrimidines and Quinazolines

Butanimidamide is the required precursor for synthesizing pyrimidine or quinazoline derivatives where a 2-n-propyl substituent is critical for the target's structure-activity relationship (SAR). Its superior cyclocondensation reactivity compared to benzamidine ensures higher yields in copper-catalyzed multicomponent reactions, making it the optimal building block for pharmaceutical libraries targeting these scaffolds [1].

Development of Inducible Nitric Oxide Synthase (iNOS) Inhibitors

Due to its demonstrated superiority over L-NMMA in inhibiting iNOS activity in macrophage assays, butyramidine serves as a highly potent, low-molecular-weight starting fragment for NO-pathway modulators [2]. It is particularly useful in early-stage drug discovery programs seeking to build competitive inhibitors with an aliphatic amidine warhead.

Scale-Up of Imidazole-Based Active Pharmaceutical Ingredients (APIs)

For process chemists synthesizing complex imidazole intermediates (such as AII receptor antagonists), butyramidine hydrochloride is highly compatible with heterogeneous phase-transfer catalysis (PTC) [3]. Utilizing PTC systems (e.g., NaOH/Toluene/TBAB) rather than homogeneous aqueous conditions allows for robust scale-up, overcoming the inherent solubility challenges and maximizing isolated yields of the target API.

Application Fit Matrix

Application
Selection Property
Validation Focus
2-Propylpyrimidine synthesis (e.g., amprolium intermediate)
Alkyl-specific condensation pathway
Core structure identity verification
C12 Glyoxaline/imidazole library construction
Alkyl chain determines product identity
Product molecular formula confirmation
Process chemistry with controlled basicity/volatility
Intermediate volatility and pKa range
Work-up efficiency optimization
N-Substituted amidine derivatization
Free base solubility and nucleophilic reactivity
Derivatization scope and homogeneity

XLogP3

0.1

Other CAS

107-90-4

Wikipedia

Butanimidamide

Explore Compound Types